Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI)
Description
Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI) is a fluorinated bicyclic monoterpenoid derivative characterized by a bicyclo[3.1.1]heptane skeleton. Key structural features include:
- A ketone group at position 2.
- A fluorine substituent at position 3.
- Two methyl groups at position 5.
Properties
Molecular Formula |
C9H11FO |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
3-fluoro-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one |
InChI |
InChI=1S/C9H11FO/c1-9(2)5-3-6(9)8(11)7(10)4-5/h4-6H,3H2,1-2H3 |
InChI Key |
NMTCOCDBDOWADG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC1C(=O)C(=C2)F)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of bicyclo[3.1.1]hept-3-en-2-one derivatives typically involves multi-step organic transformations including:
- Construction of the bicyclic core via cyclization reactions
- Introduction of the ketone functional group at the 2-position
- Selective fluorination at the 3-position
- Installation of methyl groups at the 6-position
Fluorination is often performed using electrophilic fluorinating agents or via nucleophilic substitution on suitable precursors. The bicyclic framework is commonly assembled from cyclopentene or cyclohexene derivatives through intramolecular cyclizations or ring contraction reactions.
Reported Synthetic Procedures
A representative synthetic route, adapted from analogous bicyclic ketone syntheses and fluorination protocols, can be summarized as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Starting from substituted cyclopentene derivatives, acid or base catalysis | Formation of bicyclo[3.1.1]heptane core |
| 2 | Ketone introduction | Oxidation using PCC, chromium-based oxidants, or catalytic aerobic oxidation | Formation of 2-one ketone functionality |
| 3 | Fluorination | Electrophilic fluorinating agents (e.g., NFSI, Selectfluor) or nucleophilic fluorination using KF or CsF in polar aprotic solvents | Introduction of fluorine at 3-position |
| 4 | Methyl group installation | Alkylation via methyl iodide or methyl lithium on precursor with active hydrogens | 6,6-dimethyl substitution |
In a patent describing related bicyclic hydronopol derivatives, key steps include reflux in tetrahydrofuran (THF), use of polar aprotic solvents like dimethyl sulfoxide (DMSO), and purification by distillation or chromatography. Reactions are often monitored by thin-layer chromatography (TLC) and gas chromatography (GC) to confirm conversion and purity.
Specific Example from Patent Literature
- Starting from (+)-α-pinene, hydroboration followed by oxidation yields bicyclic alcohol intermediates.
- Conversion to mesylates and subsequent nucleophilic substitution with cyanide in DMSO at 70°C for several days leads to nitrile intermediates.
- Hydrolysis and amination steps follow, with acid/base workups and purification by silica gel chromatography.
- Fluorination is performed in aprotic polar solvents with sodium iodide and potassium carbonate as bases, under reflux conditions.
- Final purification involves extraction, drying over sodium sulfate, and Kugelrohr distillation to isolate the pure bicyclic ketone with fluorine substituent.
This multi-step approach yields the target compound as a colorless oil with yields ranging from 48% to over 90% depending on the step.
Data Table Summarizing Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | (+)-α-pinene derivatives, substituted cyclopentenes |
| Cyclization Conditions | Acid or base catalysis, reflux in THF or dioxane |
| Fluorination Conditions | Aprotic polar solvents (DMSO, acetonitrile), sodium iodide, potassium carbonate |
| Temperature Range | 0°C to reflux (~70°C), with controlled addition of reagents |
| Reaction Time | From 0.5 hours (hydroboration) to several days (nucleophilic substitution) |
| Purification Techniques | Extraction with organic solvents, drying over Na2SO4, column chromatography, Kugelrohr distillation |
| Typical Yields | 48% to 90% depending on step and purification |
| Analytical Monitoring | TLC, GC, NMR (implied), mass spectrometry (implied) |
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI) has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism by which Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and related bicyclo[3.1.1]heptane derivatives:
Physicochemical Properties and Reactivity
- Volatility: Non-fluorinated analogs like 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one are volatile enough for GC-MS analysis (retention time: ~10–15 min) , whereas fluorination may reduce volatility due to increased molecular polarity.
- Stereochemical Complexity : Derivatives like (1S,5R)-6,6-dimethyl-4-(2-methylstyryl)bicyclo[3.1.1]hept-3-en-2-one highlight the role of stereochemistry in bioactivity, as specific configurations enhance insecticidal efficacy .
Biological Activity
Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential applications in drug development.
- Molecular Formula: C10H14O
- Molecular Weight: 150.2176 g/mol
- CAS Registry Number: 80-57-9
- IUPAC Name: Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-
The compound features a bicyclic structure that can influence its interaction with biological targets, potentially enhancing its efficacy as a drug candidate.
Synthesis and Derivatives
Recent studies have explored various synthetic routes to obtain bicyclo[3.1.1]heptanes and their derivatives. One notable approach involves photocatalytic methods that introduce heterocycles at the bridgehead position of the bicyclic framework, enhancing its biological profile by creating bioisosteres of substituted arenes and pyridines . This method allows for the late-stage diversification of bridgehead substituents, which is crucial for optimizing pharmacological properties.
Antimicrobial Properties
Research indicates that bicyclic compounds similar to bicyclo[3.1.1]hept-3-en-2-one exhibit significant antimicrobial activity. For instance, derivatives of bicyclo[3.1.1]heptanes have been shown to inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .
Anticancer Potential
The structural characteristics of bicyclo[3.1.1]hept-3-en-2-one suggest potential anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines by targeting specific pathways involved in cell proliferation and survival . The ability to modify the compound's structure through synthetic methods may enhance its selectivity and potency against cancer cells.
Neuroprotective Effects
Preliminary investigations into the neuroprotective effects of bicyclo[3.1.1]hept-3-en-2-one suggest that it may play a role in protecting neuronal cells from oxidative stress and neuroinflammation . Compounds with similar bicyclic frameworks have been associated with improved cognitive function in animal models, indicating a possible therapeutic application in neurodegenerative diseases.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1: Antimicrobial Activity | Bicyclo[3.1.1]heptane derivatives showed inhibition against E.coli and S.aureus strains | Potential for developing new antibiotics |
| Study 2: Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values < 10 µM | Development of targeted cancer therapies |
| Study 3: Neuroprotection | Reduced markers of oxidative stress in neuronal cultures | Possible treatment for Alzheimer’s disease |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the structural and spectral properties of bicyclic ketones like 3-fluoro-6,6-dimethyl derivatives?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is critical for identifying volatile bicyclic ketones, as demonstrated in studies of structurally similar compounds like 4,6,6-trimethyl derivatives . Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, should be prioritized to resolve fluorine-specific chemical shifts. NIST Standard Reference Data (e.g., mass spectra and retention indices) can validate experimental results .
Q. What safety protocols are essential for handling fluorinated bicyclic ketones in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) of analogous compounds (e.g., 4,6,6-trimethyl derivatives) for hazard guidelines. Key precautions include:
- Use of fume hoods and personal protective equipment (PPE) to mitigate inhalation risks (H335) .
- Neutralization protocols for accidental spills, given the compound’s potential skin/eye irritation (H315, H319) .
Q. How does fluorination at the 3-position influence the electronic and steric properties of bicyclo[3.1.1]heptan-2-one derivatives?
- Methodological Answer : Comparative studies using density functional theory (DFT) can model the electron-withdrawing effects of fluorine. Infrared (IR) spectroscopy and X-ray crystallography may reveal steric perturbations in the bicyclic framework, as seen in non-fluorinated analogs like myrtenoic acid derivatives .
Advanced Research Questions
Q. What strategies resolve co-elution challenges in chromatographic analysis of fluorinated terpenoids in complex mixtures?
- Methodological Answer : Optimize GC-MS parameters (e.g., temperature gradients, column polarity) to separate co-eluting peaks, as applied in essential oil analyses where 4,6,6-trimethyl derivatives were resolved alongside other terpenoids . Two-dimensional GC (GC×GC) enhances resolution for structurally similar compounds.
Q. How can computational chemistry predict regioselectivity in fluorination reactions of bicyclo[3.1.1]heptan-2-one derivatives?
- Methodological Answer : Quantum mechanical calculations (e.g., transition state modeling via Gaussian software) can identify favorable fluorination sites. Compare frontier molecular orbitals (HOMO/LUMO) of the parent compound and fluorinated analogs to predict reactivity, leveraging frameworks like the FINER criteria for hypothesis validation .
Q. What synthetic routes enable selective fluorination of bicyclo[3.1.1]heptan-2-one scaffolds without disrupting the dimethyl substituents at C6?
- Methodological Answer : Electrophilic fluorination reagents (e.g., Selectfluor®) under inert conditions may minimize side reactions. Monitor reaction progress via -NMR and high-resolution mass spectrometry (HRMS), adapting methods from studies on non-fluorinated precursors like 6,6-dimethylnorpinan-2-one .
Q. How do steric effects from the 6,6-dimethyl groups influence the compound’s reactivity in Diels-Alder or cycloaddition reactions?
- Methodological Answer : Kinetic studies under varying temperatures and pressures can quantify steric hindrance. Compare reaction rates with less hindered analogs (e.g., 3-methyl derivatives) using HPLC or in situ Raman spectroscopy .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported spectral data for bicyclic ketones across databases?
- Methodological Answer : Cross-validate using multiple databases (e.g., NIST, PubChem) and primary literature. For example, NIST’s GC-MS data for 4,6,6-trimethyl derivatives may conflict with smaller studies; prioritize peer-reviewed sources and replicate experiments under standardized conditions .
Application-Oriented Questions
Q. What role could this compound play in synthesizing fluorinated bioactive molecules (e.g., pharmaceuticals or agrochemicals)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
